What is the chemical structure of Pyridine, 3,4-bis(bromomethyl)-
What is the chemical structure of Pyridine, 3,4-bis(bromomethyl)-
An In-depth Technical Guide to Pyridine, 3,4-bis(bromomethyl)-
Abstract: Pyridine, 3,4-bis(bromomethyl)-, is a highly functionalized heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its unique structure, featuring two reactive bromomethyl groups ortho to each other on a pyridine core, makes it an invaluable precursor for the construction of complex molecular architectures, including macrocycles and fused-ring systems. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, its reactivity, and applications, with a particular focus on its relevance to researchers in drug discovery and materials science.
Structural Analysis and Physicochemical Properties
Chemical Structure and Nomenclature
Pyridine, 3,4-bis(bromomethyl)- possesses a pyridine ring substituted at the 3 and 4 positions with bromomethyl (-CH₂Br) groups. The presence of the electronegative nitrogen atom in the aromatic ring, coupled with the two reactive benzylic bromide moieties, defines its chemical behavior.
The compound is systematically named 3,4-bis(bromomethyl)pyridine . It is often handled and sold as its hydrobromide salt, 3,4-bis(bromomethyl)pyridine hydrobromide , to improve its stability and ease of handling.[1][2][3]
Physicochemical Data
The key physicochemical properties are summarized below. It is important to distinguish between the free base and its hydrobromide salt, as their properties differ significantly.
| Property | Value (Free Base) | Value (Hydrobromide Salt) | Reference(s) |
| IUPAC Name | 3,4-bis(bromomethyl)pyridine | 3,4-bis(bromomethyl)pyridinium bromide | [2] |
| CAS Number | 917476-26-7 | 1803611-21-3 | [1][4] |
| Molecular Formula | C₇H₇Br₂N | C₇H₈Br₃N | [1][4] |
| Molecular Weight | 264.95 g/mol | 345.86 g/mol | [1][4] |
| Canonical SMILES | C1=CN=CC(=C1CBr)CBr | C1=CN=CC(=C1CBr)CBr.Br | [1][5] |
| Purity | Typically >97% | Typically >97% | [2] |
| Appearance | Not widely reported, likely a solid | Solid | N/A |
Synthesis and Mechanistic Considerations
The most common and efficient method for synthesizing Pyridine, 3,4-bis(bromomethyl)- is through the free-radical bromination of its corresponding dimethyl-substituted precursor, 3,4-dimethylpyridine (also known as 3,4-lutidine).
Synthetic Rationale: The Wohl-Ziegler Bromination
This transformation is a classic example of a Wohl-Ziegler bromination.[6] The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or supercritical CO₂.[6][7][8]
Causality Behind Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is the preferred reagent because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring.[6] The byproduct, succinimide, is easily removed by filtration.[6]
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Radical Initiator (AIBN): AIBN is chosen for its predictable decomposition at moderate temperatures (refluxing CCl₄) to generate radicals, which initiate the chain reaction.
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Solvent (CCl₄): Anhydrous carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its environmental toxicity, alternative solvents are now being explored.[8]
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Regioselectivity: The nitrogen atom in the pyridine ring has a deactivating inductive effect.[6][7] In unsymmetrical lutidines, bromination tends to occur at the methyl group furthest from the nitrogen. However, in the case of 3,4-lutidine, the 4-position is more susceptible to radical stabilization, leading to the desired 3,4-bis(bromomethyl) product. Studies have shown that with 3,4-lutidine, only the 4,4-dibrominated product is sometimes observed, highlighting the complexity of regioselectivity.[6][7] Careful control of stoichiometry is key.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Pyridine, 3,4-bis(bromomethyl)-.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for benzylic bromination of lutidines. Researchers should always perform a thorough risk assessment before conducting any experiment.
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4-lutidine (1.0 eq).
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Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Then, add N-Bromosuccinimide (NBS) (2.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
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Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.
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Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Pyridine, 3,4-bis(bromomethyl)-.
Chemical Reactivity and Synthetic Applications
The two adjacent bromomethyl groups are the primary sites of reactivity, making this compound an excellent electrophilic building block for forming two new carbon-heteroatom or carbon-carbon bonds.
Nucleophilic Substitution
The benzylic bromide groups are highly susceptible to Sₙ2 reactions with a wide range of nucleophiles, including:
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Amines: To form diamines.
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Thiols: To form dithioethers.
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Alcohols/Phenols: To form diethers.
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Carboxylates: To form diesters.
This reactivity is the foundation for its use in constructing complex scaffolds.
Application in Macrocycle Synthesis
A primary application of Pyridine, 3,4-bis(bromomethyl)- is in the synthesis of macrocycles.[9][10] By reacting it with a difunctional nucleophile (e.g., a diamine, dithiol, or diol), a ring-closing reaction can be achieved, incorporating the rigid pyridine-3,4-dimethylene unit into the macrocyclic framework. These macrocycles are of significant interest as ligands for metal coordination and as host molecules in supramolecular chemistry.[11]
Reactivity Pathway Diagram
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